Cas no 90429-14-4 (5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol)
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- AB00095220-01
- EN300-08495
- cid_660816
- MFCD00831713
- AKOS003243501
- 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
- MLS002582388
- Oprea1_376198
- 3-(2-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
- MLS000077671
- CCG-15976
- SR-01000418044-1
- HMS2316G16
- 3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol
- 5-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- BB 0217512
- SR-01000418044
- AKOS000276271
- SCHEMBL8978592
- BDBM47052
- Oprea1_038404
- CS-0221169
- Oprea1_345427
- LS-06081
- DTXSID20349781
- Z56950493
- 90429-14-4
- CHEMBL1510509
- SMR000059294
- 5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
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- MDL: MFCD00831713
- Inchi: 1S/C15H13N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20)
- InChI Key: QFYMYTCWMJUZSY-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2C=CC=CC=2OC)N1C1C=CC=CC=1
Computed Properties
- Exact Mass: 283.07793322g/mol
- Monoisotopic Mass: 283.07793322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 69Ų
Experimental Properties
- Melting Point: 254-255
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 039272-1g |
3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol |
90429-14-4 | 1g |
£154.00 | 2022-03-01 | ||
| Fluorochem | 039272-5g |
3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol |
90429-14-4 | 5g |
£470.00 | 2022-03-01 | ||
| Fluorochem | 039272-10g |
3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol |
90429-14-4 | 10g |
£858.00 | 2022-03-01 | ||
| TRC | M229678-10mg |
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
90429-14-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M229678-50mg |
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
90429-14-4 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M229678-100mg |
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
90429-14-4 | 100mg |
$ 95.00 | 2022-06-04 | ||
| Crysdot LLC | CD11020904-5g |
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
90429-14-4 | 95+% | 5g |
$484 | 2024-07-19 | |
| A2B Chem LLC | AJ04258-500mg |
5-(2-Methoxyphenyl)-4-phenyl-4h-1,2,4-triazole-3-thiol |
90429-14-4 | >95% | 500mg |
$384.00 | 2023-12-29 | |
| A2B Chem LLC | AJ04258-1g |
5-(2-Methoxyphenyl)-4-phenyl-4h-1,2,4-triazole-3-thiol |
90429-14-4 | 95% | 1g |
$176.00 | 2024-05-20 | |
| A2B Chem LLC | AJ04258-5g |
5-(2-Methoxyphenyl)-4-phenyl-4h-1,2,4-triazole-3-thiol |
90429-14-4 | 95% | 5g |
$510.00 | 2024-05-20 |
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Suppliers
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Professional Introduction to Compound with CAS No. 90429-14-4 and Product Name: 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
The compound identified by the CAS number 90429-14-4 and the product name 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound belongs to the triazole class, which is well-documented for its broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a thiol (-SH) group and aromatic rings, contribute to its unique chemical properties and potential applications in pharmaceutical research.
Recent studies have highlighted the importance of triazole derivatives in drug discovery due to their ability to interact with biological targets in multiple ways. The 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol molecule exhibits promising characteristics that make it a valuable candidate for further investigation. The methoxy group at position 2 of the phenyl ring and the phenyl group at position 4 enhance its solubility and binding affinity, which are critical factors in drug design.
One of the most intriguing aspects of this compound is its potential as an intermediate in synthesizing more complex pharmacophores. The thiol group at position 3 provides a reactive site for further functionalization, allowing chemists to explore various modifications that could improve its pharmacological properties. This flexibility is particularly useful in medicinal chemistry, where subtle changes in molecular structure can significantly alter biological activity.
In the context of contemporary research, triazole compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol molecule aligns with these trends, as it combines structural elements known to enhance bioactivity. For instance, the methoxy-substituted phenyl ring can influence electronic distribution, affecting how the molecule interacts with enzymes or receptors.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the triazole core efficiently. These methods are favored in modern organic synthesis due to their selectivity and mild reaction conditions, which minimize unwanted side products.
From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding interactions of 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with potential biological targets. These simulations have provided insights into how the molecule might fit into enzyme active sites or receptor binding pockets. Such data is invaluable for guiding experimental efforts and optimizing lead compounds for drug development.
The role of thiol-containing compounds in medicinal chemistry cannot be overstated. Thiols are known for their ability to form disulfide bonds, which play a crucial role in protein structure and function. By incorporating a thiol group into the triazole framework, researchers can explore novel mechanisms of action that may lead to breakthroughs in treating diseases associated with protein misfolding or oxidative stress.
Recent publications have demonstrated the utility of similar triazole derivatives in targeting specific enzymes involved in metabolic pathways relevant to cancer and inflammation. The 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol molecule shows potential in this area as well. Its dual aromatic system provides multiple interaction points with biological targets, increasing the likelihood of high-affinity binding.
In conclusion, the compound with CAS No. 90429-14-4 and the product name 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol represents a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activities make it an attractive subject for future research. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in discovering new treatments for various diseases.
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